

SB-204900 CAS number and molecular formula

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Compound of Interest

Compound Name: SB-204900

Cat. No.: B1680793

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In-Depth Technical Guide to SB-204900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **SB-204900**, a natural product with demonstrated anti-inflammatory potential.

Core Compound Information

Parameter	Value
CAS Number	150425-93-7
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₂
Compound Type	Oxirane Carboxamide
Natural Source	Clausena lansium (Wampee)

Biological Activity and Mechanism of Action

SB-204900 is an oxirane carboxamide isolated from the fruit tree *Clausena lansium*.^[1] Research has primarily focused on its anti-inflammatory properties. Studies have shown that **SB-204900** can inhibit the release of histamine and tumor necrosis factor-alpha (TNF-α) from rat basophilic leukemia cells (RBL-2H3).

The anti-inflammatory effects of **SB-204900** are attributed to its modulation of key signaling pathways. Notably, it has been observed to significantly inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines. This suggests that the primary mechanism of action for **SB-204900**'s anti-inflammatory activity is through the suppression of the p38 MAPK signaling cascade.

While specific IC_{50} or K_i values for **SB-204900** are not widely reported in the public literature, its activity has been demonstrated at concentrations in the micromolar range (5-50 μM) in cell-based assays. Further research is required to fully quantify its potency and characterize its inhibitory constants. In addition to its anti-inflammatory effects, some studies have also reported weak cytotoxic and antifungal activities for **SB-204900**.

Experimental Protocols

The following is a representative experimental protocol for evaluating the anti-inflammatory activity of **SB-204900** in a cellular model, based on published research.

Cell Culture and Treatment:

- **Cell Line:** Rat basophilic leukemia cells (RBL-2H3) are commonly used as a model for mast cells in allergy and inflammation studies.
- **Culture Conditions:** Cells are maintained in an appropriate culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **Pre-incubation with **SB-204900**:** RBL-2H3 cells are seeded in multi-well plates. Prior to stimulation, the cells are pre-incubated with varying concentrations of **SB-204900** (e.g., 5, 25, and 50 μM) for a defined period (e.g., 30 minutes).
- **Stimulation:** Following pre-incubation, the cells are stimulated with an appropriate agent to induce an inflammatory response. A common stimulant is the calcium ionophore A23187, which can trigger degranulation and cytokine release.

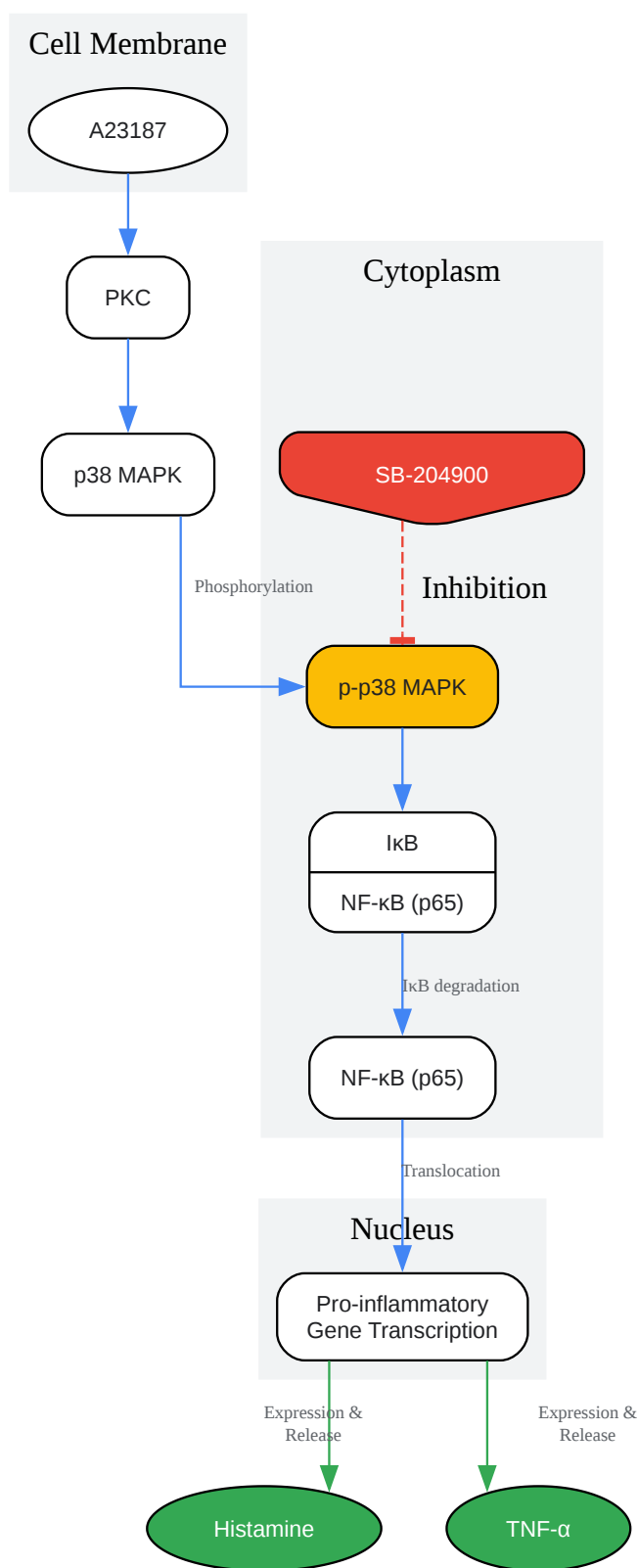
- Incubation: The cells are then incubated for a further period to allow for the release of inflammatory mediators (e.g., 3 hours for mRNA analysis, 8 hours for protein analysis).

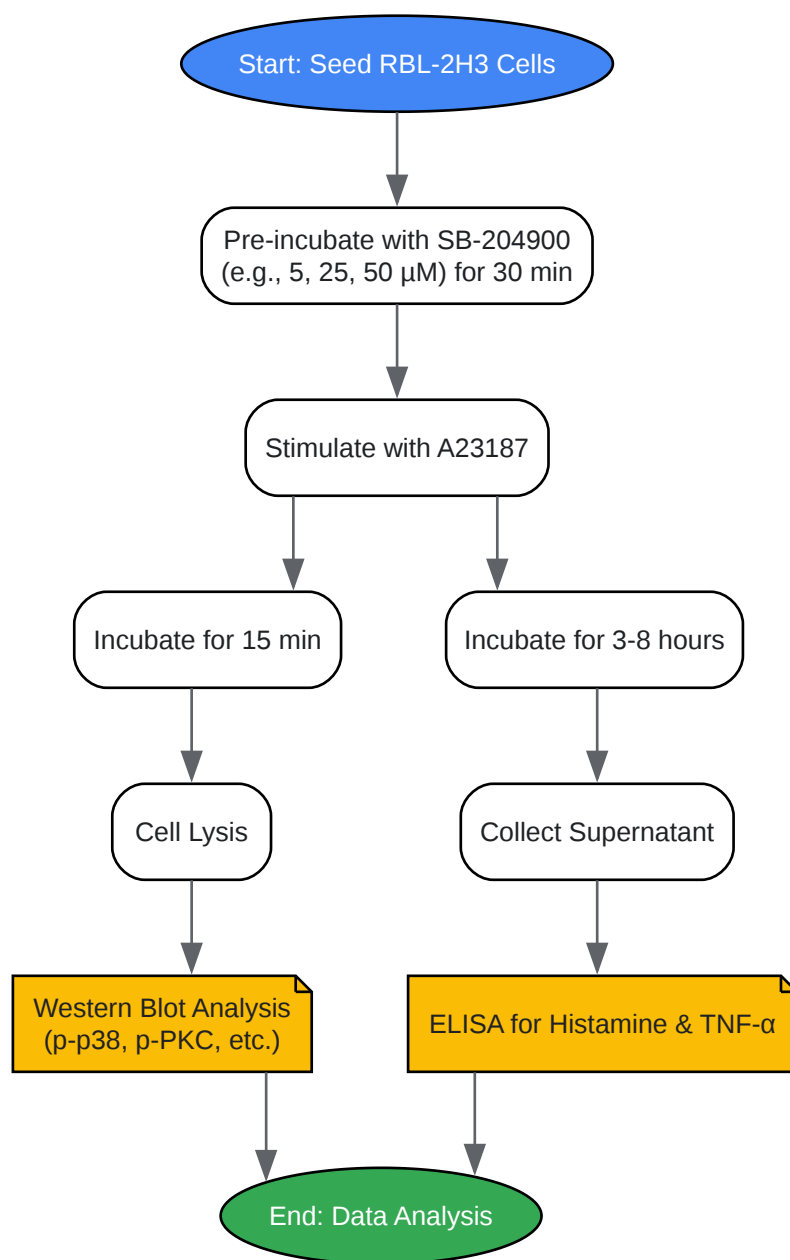
Analysis of Inflammatory Response:

- Western Blotting for Signaling Pathway Analysis: To investigate the effect on signaling pathways, cell lysates are collected after a short stimulation period (e.g., 15 minutes). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of key signaling proteins such as p38 MAPK, protein kinase C (PKC), and components of the NF- κ B pathway (e.g., I κ B, p65).
- Measurement of Mediator Release: The levels of histamine and TNF- α released into the cell culture supernatant can be quantified using commercially available ELISA kits.

Visualizations

Signaling Pathway of **SB-204900** in RBL-2H3 Cells





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References

- 1. MAPK p38 Regulates Transcriptional Activity of NF- κ B in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
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